Cas no 1000802-49-2 (1-(tetrahydropyran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole)

1-(tetrahydropyran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole structure
1000802-49-2 structure
Product Name:1-(tetrahydropyran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
CAS No:1000802-49-2
MF:C15H25BN2O3
MW:292.181604146957
CID:2133453
Update Time:2023-11-20

1-(tetrahydropyran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-[(tetrahydro-2H-pyran-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole
    • 1-(tetrahydropyran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-pyrazole
    • MVRXQASPIAXVOC-UHFFFAOYSA-N
    • 1-[(oxan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1-(Tetrahydro-pyran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
    • 1-(tetrahydropyran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
    • Inchi: 1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-9-17-18(10-12)11-13-7-5-6-8-19-13/h9-10,13H,5-8,11H2,1-4H3
    • InChI Key: MVRXQASPIAXVOC-UHFFFAOYSA-N
    • SMILES: O1B(C2C=NN(C=2)CC2CCCCO2)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 362
  • Topological Polar Surface Area: 45.5

1-(tetrahydropyran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole Pricemore >>

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